molecular formula C15H17F2N3O B7359380 N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide

N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide

Cat. No. B7359380
M. Wt: 293.31 g/mol
InChI Key: PMCNDICXILMIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide, also known as PF-04995274, is a small-molecule inhibitor that targets the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This compound has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and respiratory disorders.

Mechanism of Action

N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide selectively targets the TRPV1 ion channel, which is involved in the transmission of pain and inflammation signals in the body. By inhibiting this channel, N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide can reduce the sensitivity of pain receptors and decrease the release of pro-inflammatory molecules, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide has been shown to have other biochemical and physiological effects. For example, this compound has been shown to have antitumor effects in vitro, suggesting its potential as a cancer therapeutic. Additionally, N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide has been shown to have anxiolytic effects in animal models of anxiety, indicating its potential as a treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for studying the TRPV1 channel and its role in various diseases. However, one limitation of N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide is its selectivity for the TRPV1 channel, which may limit its usefulness in studying other ion channels or receptors.

Future Directions

There are several potential future directions for research on N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide. One area of interest is the development of more selective TRPV1 inhibitors that can target specific subtypes of the channel. Additionally, further studies are needed to determine the long-term safety and efficacy of N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide in humans, as well as its potential for use in combination with other therapies. Finally, the potential antitumor effects of N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide warrant further investigation, particularly in vivo studies to determine its efficacy in animal models of cancer.

Synthesis Methods

The synthesis of N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide involves a multi-step process, starting with the reaction of 4,4-difluorocyclohexylmethylamine with 3-bromo-1H-indazole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of chemical transformations, including amidation and deprotection, to yield the final product.

Scientific Research Applications

N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. In preclinical studies, this compound has shown promising results in reducing pain and inflammation in animal models of various diseases, including osteoarthritis, neuropathic pain, and inflammatory bowel disease. Additionally, N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide has been shown to have bronchodilatory effects in animal models of asthma and chronic obstructive pulmonary disease.

properties

IUPAC Name

N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O/c16-15(17)7-5-10(6-8-15)9-18-14(21)13-11-3-1-2-4-12(11)19-20-13/h1-4,10H,5-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCNDICXILMIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2=NNC3=CC=CC=C32)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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